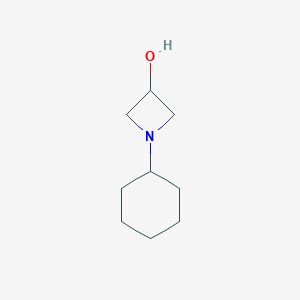

1-cyclohexylazetidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-6-10(7-9)8-4-2-1-3-5-8/h8-9,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNSPIGRLLHVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065364 | |

| Record name | 3-Azetidinol, 1-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13156-01-9 | |

| Record name | 1-Cyclohexyl-3-azetidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13156-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidinol, 1-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC150331 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Azetidinol, 1-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Azetidinol, 1-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Chemical Transformations of 1 Cyclohexylazetidin 3 Ol and Azetidine Derivatives

Methodologies for Azetidine (B1206935) Ring Construction

Classical and Established Cyclization Reactions

Cyclization reactions are a cornerstone of azetidine synthesis, providing reliable pathways to the four-membered ring system through the intramolecular formation of a C-N bond.

One of the most fundamental and widely employed methods for constructing the azetidine ring is through intramolecular SN2 cyclization. nih.gov This approach involves a nitrogen nucleophile, typically a primary or secondary amine, attacking an electrophilic carbon atom at the γ-position, which bears a suitable leaving group. Common substrates are 3-halopropylamines or their derivatives. The efficiency of the cyclization is highly dependent on the nature of the leaving group, with sulfonic esters (mesylates, tosylates) and triflates often being preferred due to their high reactivity. Established methods for azetidine synthesis frequently rely on these nucleophilic substitution reactions. rsc.org For instance, the synthesis of various 1,3-disubstituted azetidines can be accomplished by reacting primary amines with the in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org This general strategy is applicable to the synthesis of N-cycloalkyl derivatives like 1-cyclohexylazetidin-3-ol, starting from N-cyclohexyl-3-amino-1,2-propanediol or a related precursor.

The reductive cyclization of imines provides another pathway to the azetidine scaffold. While the hydride-driven reduction of pre-formed 1-azetines (cyclic imines) to azetidines is a well-established transformation, direct reductive cyclizations of acyclic precursors are also utilized. nih.gov For example, zirconium-catalyzed reactions of ethylmagnesium chloride with imines can produce C,N-dimagnesiated intermediates that, upon further reaction, can yield azetidines. organic-chemistry.org

Modern synthetic methods have enabled the use of previously unactivated C-H bonds as points for cyclization. Palladium-catalyzed intramolecular amination of C(sp³)–H bonds at the γ-position of an amine substrate has emerged as a powerful tool for synthesizing azetidines. acs.orgnih.gov This method often employs a directing group, such as picolinamide (PA), attached to the nitrogen atom to facilitate the C-H activation process. nih.gov The reaction demonstrates high regioselectivity and can be used to form complex polycyclic azetidine scaffolds from various aliphatic amine substrates. acs.org The process is notable for its use of inexpensive reagents and relatively low catalyst loading under convenient operating conditions. acs.orgnih.gov

Another innovative approach involves the intramolecular amination of organoboronates. This reaction proceeds through a 1,2-metalate shift of an aminoboron "ate" complex to furnish the azetidine ring, along with other saturated N-heterocycles like pyrrolidines and piperidines. organic-chemistry.org

| Substrate | Product | Yield (%) |

|---|---|---|

| N-(Cyclopentylmethyl)picolinamide | 2-Azabicyclo[3.1.1]heptane derivative | 85 |

| N-(Cyclohexylmethyl)picolinamide | 2-Azabicyclo[4.1.1]octane derivative | 80 |

| N-((Cycloheptyl)methyl)picolinamide | 2-Azabicyclo[5.1.1]nonane derivative | 75 |

| N-((Cyclododecyl)methyl)picolinamide | 2-Azabicyclo[10.1.1]tridecane derivative | 70 |

The ring-opening of epoxides by nitrogen nucleophiles is a powerful method for constructing functionalized amino alcohols. When applied in an intramolecular fashion, the aminolysis of γ,δ-epoxy amines provides a direct route to 3-hydroxyazetidines. nih.govfrontiersin.org A significant challenge in this reaction is controlling the regioselectivity of the nucleophilic attack, especially when using acid catalysts that can be quenched by the basic amine. frontiersin.orgfrontiersin.org

To overcome this, Lanthanoid(III) trifluoromethanesulfonates (Ln(OTf)₃), such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have been identified as highly effective Lewis acid catalysts. nih.govfrontiersin.orgfrontiersin.org These catalysts promote the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.orgnih.gov The reaction tolerates a wide variety of functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govfrontiersin.org The choice of solvent and reaction conditions is critical; for example, refluxing in 1,2-dichloroethane (DCE) was found to be optimal for affording high yields of the desired azetidine over the competing pyrrolidine (B122466) product. frontiersin.orgresearchgate.net This catalytic system selectively activates the epoxide in the presence of an unprotected amine within the same molecule, leading to efficient cyclization. researchgate.net

| Entry | Catalyst (mol%) | Solvent | Temperature | Yield of Azetidine (%) | Azetidine:Pyrrolidine Ratio |

|---|---|---|---|---|---|

| 1 | La(OTf)₃ (5) | DCE | Reflux | 81 | >20:1 |

| 2 | La(OTf)₃ (5) | Benzene | Reflux | 71 | 10:1 |

| 3 | Sc(OTf)₃ (5) | DCE | Reflux | 71 | >20:1 |

| 4 | Yb(OTf)₃ (5) | DCE | Reflux | 75 | >20:1 |

Cycloaddition Chemistry for Azetidine Synthesis

Cycloaddition reactions offer a highly efficient route to the azetidine ring by forming two new bonds in a single step. The [2+2] cycloaddition, where a two-atom component reacts with another two-atom component, is the most common strategy in this category for azetidine synthesis.

A prominent example is the aza Paternò–Büchi reaction, which is the photochemical [2+2] cycloaddition between an imine and an alkene. rsc.orgnih.gov This reaction is one of the most direct methods for synthesizing functionalized azetidines. rsc.orgrsc.org However, its application has faced challenges, often requiring specific types of imines or photosensitizers to proceed efficiently. rsc.org For instance, N-(arylsulfonyl)imines have been shown to undergo [2+2] photocycloaddition with styrenyl alkenes when irradiated with UV light, providing protected azetidines stereospecifically. nih.gov

Another powerful method is the Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine to form a β-lactam (azetidin-2-one). mdpi.com While this reaction primarily yields β-lactams, these can be subsequently reduced to the corresponding azetidines, making it an important indirect route to the saturated heterocycle. rsc.orgmagtech.com.cn The ketenes are often generated in situ from acyl chlorides and a tertiary amine. mdpi.com

| Compound Name |

|---|

| This compound |

| Europium(III) trifluoromethanesulfonate |

| Ethylmagnesium chloride |

| Lanthanum(III) trifluoromethanesulfonate |

| Mesylate |

| Picolinamide |

| Piperidine |

| Pyrrolidine |

| Tosylates |

| Triflate |

[2+2] Photocycloaddition Reactions (Aza Paternò–Büchi Reaction)

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, stands as one of the most direct and efficient strategies for constructing the four-membered azetidine ring. rsc.orgnih.govrsc.org This photochemical approach is a powerful tool for creating strained heterocyclic compounds, often proceeding in a single synthetic step with high regio- and stereoselectivity. nih.gov The reaction is analogous to the Paternò–Büchi reaction, where an excited carbonyl compound reacts with an alkene to form an oxetane. rsc.orgwikipedia.org In the aza-equivalent, an excited-state imine undergoes a cycloaddition with a ground-state alkene to yield the corresponding azetidine. rsc.orgwikipedia.org

The mechanism can proceed through two primary pathways depending on the excited state of the imine. Direct excitation populates the short-lived singlet state (S₁), which can undergo a concerted cycloaddition with the alkene, often resulting in high stereoselectivity. nih.gov Alternatively, the imine can transition to the longer-lived triplet state (T₁) via intersystem crossing. nih.gov This triplet state reacts with the alkene in a stepwise manner, forming a 1,4-biradical intermediate that subsequently cyclizes to the azetidine. nih.gov The triplet pathway can also be accessed through the use of a photosensitizer that transfers its triplet energy to the imine. nih.gov Despite its potential, the application of the aza Paternò–Büchi reaction has faced challenges, including competing E/Z isomerization of the imine and the need for high-energy ultraviolet (UV) light, which can limit functional group tolerance. rsc.orgresearchgate.net

Intermolecular Aza Paternò–Büchi Reactions of Imines and Alkenes

The intermolecular variant of the aza Paternò–Büchi reaction involves the photocycloaddition of two separate components: an imine and an alkene. rsc.org In these reactions, irradiation with UV light excites the imine, which then reacts with the alkene partner. nih.govrsc.org A significant challenge in intermolecular reactions is the tendency of acyclic imines to undergo rapid E/Z isomerization upon excitation, which is an unproductive relaxation pathway. rsc.orgrsc.org To circumvent this issue, many successful examples in the literature utilize cyclic imines, where the ring structure prevents this isomerization. rsc.orgnih.govrsc.org

For instance, the reaction of 3-aryl-2-isoxazolines (a type of cyclic oxime) with alkenes represents a notable example. rsc.org Computational and experimental studies have shown that the reaction between aromatic oximes and activated alkenes can be highly regioselective, a phenomenon attributed to the partial charges of the reacting components. nih.gov Similarly, other cyclic imine systems like quinoxalin-2(1H)-ones have been successfully employed in [2+2] photocycloadditions with various alkenes. rsc.org These reactions typically require irradiation with UV light and often necessitate a large excess of the alkene to achieve moderate to good yields. nih.gov

| Imine Component | Alkene Component | Conditions | Yield | Reference |

|---|---|---|---|---|

| Quinoxaline-2(1H)-one derivative | Styrene | UV light (λ > 300 nm), Benzene | 65% | rsc.org |

| 5-Methyl-2-phenyl-1,3-oxazin-4-one | Dimethoxyethylene | UV light, Benzene | 78% | nih.gov |

| Phenanthridine | 2,3-Dimethyl-2-butene | UV light, Benzene | 52% | rsc.org |

Intramolecular Photocycloadditions

While the majority of aza Paternò–Büchi reactions are intermolecular, the intramolecular variant provides a powerful pathway to more complex, fused, or bridged azetidine scaffolds. rsc.orgnih.gov In this approach, the imine and alkene moieties are tethered within the same molecule, facilitating the cycloaddition upon photochemical excitation. nih.gov This strategy often leads to the formation of tricyclic azetidine products from acyclic precursors. digitellinc.com

A notable example was reported by the Prinzbach group, who utilized an intramolecular aza Paternò–Büchi reaction to create a complex azetidine scaffold with yields between 80-85%, using either direct or acetone-sensitized excitation. rsc.orgnih.gov More recent advancements have focused on using visible light and photocatalysts to achieve these transformations under milder conditions. nih.gov For example, intramolecular cycloadditions have been developed that rely on the triplet excited states of activated alkenes, such as styrenes, which undergo [2+2] cycloaddition with a pendant oxime to form azetidines in yields up to 99%. nih.govamazonaws.com This methodology has been expanded to include previously unreactive unactivated alkenes by sensitizing a tethered cyclic oxime, broadening the scope of accessible complex azetidines. nih.govacs.org

| Substrate Type | Key Feature | Conditions | Yield | Reference |

|---|---|---|---|---|

| Tethered Imine-Alkene | Proximate bichromophoric system | Direct or Acetone-sensitized UV excitation | 80-85% | rsc.orgnih.gov |

| Tethered Oxime-Styrene | Activated alkene | Ir-photocatalyst, Visible light (Blue LED) | up to 99% | nih.gov |

| Tethered Cyclic Oxime-Unactivated Alkene | Unactivated alkene | Ir-photocatalyst, Visible light (427 nm) | up to 84% | acs.org |

Visible-Light-Mediated and Photocatalyzed Approaches

A significant evolution of the aza Paternò–Büchi reaction has been the development of methods that utilize visible light instead of high-energy UV radiation. researchgate.netspringernature.com These modern approaches employ photocatalysts to facilitate the reaction under milder, operationally simpler, and more functional-group-tolerant conditions. nih.govchemrxiv.org The core principle relies on a photocatalyst, typically an iridium or ruthenium complex, absorbing visible light and then transferring its triplet energy to one of the reactants (either the imine or the alkene). nih.govchemrxiv.org

This strategy has been successfully applied to both intermolecular and intramolecular reactions. acs.orgnih.gov For instance, a visible-light-mediated intermolecular aza Paternò–Büchi reaction was developed using 2-isoxazoline-3-carboxylates (a class of oximes) and a broad range of alkenes with an iridium photocatalyst. researchgate.netnih.gov This method allows for the synthesis of highly functionalized azetidines from readily available precursors. researchgate.netnih.gov Enantioselective variants have also been achieved using chiral photosensitizers, which form a hydrogen-bonded complex with the substrate to induce facial selectivity during the triplet energy transfer and subsequent cycloaddition. nih.gov Furthermore, organic catalysts, such as thioxanthone, have been shown to effectively catalyze these reactions, representing a cost-effective alternative to precious metal catalysts. acs.org In some cases, photocatalysis can enable dehydrogenative [2+2] cycloadditions, where amines are oxidized in situ to imines, which then react with alkenes, offering a highly atom-economic route to azetidines. acs.org

[3+1] Cycloaddition Reactions (e.g., Azomethine Ylide with Aromatic Isocyanides, Radical Cascade Cyclization)

[3+1] Cycloaddition reactions represent an alternative strategy for constructing the azetidine ring system. In this approach, a three-atom component reacts with a single-atom component to form the four-membered ring. While less common than [2+2] cycloadditions, several effective methods have been developed.

One such method involves a photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes. the-innovation.orgnih.govresearchgate.net This process functions as a formal [3+1] radical cascade cyclization. the-innovation.orgnih.gov In this reaction, a photogenerated α-aminoalkyl radical adds to an alkyne, forming a vinyl radical. nih.govresearchgate.net This intermediate then undergoes a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to furnish the azetidine ring. nih.govresearchgate.net This methodology is notable for its ability to create sterically congested azetidine scaffolds, including those with vicinal tertiary-quaternary centers, under mild conditions. nih.gov

Another approach to [3+1] cycloadditions involves the reaction between imido-sulfur ylides and enoldiazoacetates, catalyzed by copper in the presence of a chiral ligand, to produce 2-azetines with high enantioselectivity. nih.gov These azetine products can then be readily reduced to the corresponding azetidines. nih.gov

[3+2] Cycloaddition Reactions utilizing Azetines as Reactive Building Blocks

Azetines, the partially unsaturated analogues of azetidines, serve as valuable reactive intermediates for the synthesis of more complex, fused polycyclic azetidine structures. nih.gov The inherent π-system in 1- and 2-azetines makes them suitable partners for cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles. nih.gov

In these reactions, the azetine acts as the dipolarophile (the two-atom component), reacting with a three-atom 1,3-dipole. For example, 1-azetines can undergo [3+2] cycloaddition with nitrile oxides, which are generated in situ from hydroxyimidoyl chlorides. nih.gov This reaction proceeds with high diastereoselectivity, affording bicyclic azetidine products in good yields. nih.gov These cycloadducts can be further transformed into other valuable heterocyclic compounds, such as functionalized oxadiazoles. nih.gov This strategy demonstrates the utility of azetines as versatile building blocks for rapidly assembling molecular complexity around the core azetidine framework. nih.gov

Metal-Catalyzed Syntheses of Azetidines

Metal catalysis offers a diverse and powerful toolkit for the synthesis of azetidines, often providing pathways that are not accessible through traditional methods. rsc.orgnih.gov These strategies include cross-coupling reactions, C-H activation/amination, and radical cyclizations.

Palladium-catalyzed reactions are prominent in this area. One key approach is the intramolecular C(sp³)–H amination, where a palladium(II) catalyst facilitates the cyclization of an alkyl amine onto a C-H bond at the γ-position. rsc.org This reaction typically requires an oxidant and proceeds via a Pd(IV) intermediate, allowing for the formation of functionalized azetidines. rsc.org Palladium is also used in cross-coupling reactions, such as the Suzuki coupling, to functionalize pre-existing azetidine rings, for example, by coupling 3-iodoazetidine with various boronic acids. rsc.org

Copper catalysis has also emerged as a vital tool. Photo-induced copper catalysis enables radical-based pathways, such as the anti-Baldwin 4-exo-dig cyclization of ynamides to form azetidines. nih.gov In this process, a copper photoredox catalyst generates the radical species needed to initiate the cyclization under visible light irradiation. nih.gov Copper catalysts are also employed in tandem reactions, such as the rearrangement and electrocyclization cascade of O-propargylic oximes to produce azetidine nitrones. acs.org Other metals, like nickel, have been used for cross-coupling reactions to synthesize 3-functionalized azetidines, though with more limited success compared to palladium. rsc.org

| Method | Metal Catalyst | Substrate Type | Key Transformation | Reference |

|---|---|---|---|---|

| Intramolecular C-H Amination | Palladium(II) | Alkyl amine with directing group | γ-C(sp³)–H amination | rsc.org |

| Radical Cyclization | Copper(I) | Ynamide | Anti-Baldwin 4-exo-dig cyclization | nih.gov |

| Cross-Coupling | Palladium(0) | 3-Iodoazetidine and Organozinc reagent | C-C bond formation at C3 | rsc.org |

| Radical Cascade Cyclization | Copper(I) | Aliphatic amine and Alkyne | [3+1] Annulation | the-innovation.orgnih.gov |

Palladium-Catalyzed Approaches

Palladium catalysis has emerged as a powerful tool for the formation of the azetidine ring through various mechanisms, including allylic amination, hydrogenolysis, and intramolecular C-H amination. These methods offer efficient and selective routes to functionalized azetidines.

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H and C(sp²)–H bonds provides an effective pathway for synthesizing azetidines. acs.orgnih.gov This approach often utilizes a directing group, such as picolinamide (PA), to facilitate the C–H activation process at the γ-position relative to the amine, leading to the formation of the four-membered ring. acs.orgnih.govacs.orgresearchgate.net These reactions are characterized by their efficiency, use of inexpensive reagents, and mild operating conditions. acs.orgnih.gov The versatility of this method allows for the construction of complex polycyclic azetidine scaffolds from readily available aliphatic amines. acs.orgresearchgate.net

In some palladium-catalyzed reactions intended for C-H arylation, the formation of azetidines has been observed as a significant byproduct, particularly when using aryl iodides with electron-withdrawing groups. nih.gov This competing intramolecular C-H amination pathway underscores the fine balance of reactivity that can be harnessed for targeted azetidine synthesis. nih.gov

A notable application of palladium catalysis is in the functionalization of pre-existing azetidine precursors. For instance, palladium-catalyzed hydrogenolysis of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes has been employed to produce cis-3-aryl-2-trifluoromethyl azetidines. nih.gov This strain-release reaction demonstrates the utility of palladium catalysis in transforming highly strained bicyclic systems into more stable, functionalized monocyclic azetidines. nih.gov

Furthermore, palladium-catalyzed allylic amination reactions provide a means to construct allylic amine functionalities, which can be precursors to or incorporated into azetidine structures. While the direct synthesis of azetidines via this method is a subject of ongoing research, the principles of controlling regioselectivity in these reactions are crucial for the synthesis of complex amine-containing molecules. researchgate.netsemanticscholar.org

| Approach | Key Features | Substrate Example | Product Type |

|---|---|---|---|

| Intramolecular C-H Amination | Picolinamide directing group, low catalyst loading, mild conditions. acs.orgnih.gov | γ-C(sp³)-H containing amine | Substituted Azetidines acs.orgacs.org |

| Hydrogenolysis | Strain-release of bicyclic precursors. nih.gov | 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Functionalized Azetidines nih.gov |

Copper-Catalyzed Methods

Copper catalysis offers a complementary and often more economical approach to the synthesis and functionalization of azetidines. Key strategies include the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB), radical cascade cyclizations, and N-arylation reactions.

A significant advancement in azetidine synthesis is the copper-catalyzed direct alkylation of 1-azabicyclo[1.1.0]butane (ABB). nih.govacs.org This method utilizes a copper(II) triflate (Cu(OTf)₂) catalyst to mediate the reaction between ABB and various organometallic reagents, such as Grignard reagents. nih.govorganic-chemistry.orglookchem.com This approach allows for the rapid construction of bis-functionalized azetidines bearing a wide range of alkyl, allyl, vinyl, and benzyl groups at the 3-position. nih.govacs.org The reaction proceeds through a strain-release mechanism, where the highly strained C–N bond of the ABB scaffold is cleaved upon nucleophilic attack.

Copper-catalyzed radical cascade cyclizations have also emerged as a powerful tool for azetidine synthesis. the-innovation.orgnih.gov Photo-induced copper catalysis can initiate a [3+1] radical annulation of aliphatic amines with alkynes to produce substituted azetidines. the-innovation.orgnih.gov This process involves the generation of an α-aminoalkyl radical, which then participates in a cascade of events including vinyl radical formation, 1,5-hydrogen atom transfer, and a 4-exo-trig cyclization to form the azetidine ring. nih.gov Another innovative approach involves a copper(I)-catalyzed tandem nih.govthieme-connect.com-rearrangement and 4π-electrocyclization cascade of O-propargylic oximes to afford azetidine nitrones. researchgate.net

Furthermore, copper catalysis is effective for the N-arylation of azetidines and other nitrogen-containing heterocycles. nih.gov While palladium catalysis is also widely used for this transformation, copper-catalyzed methods, often referred to as Ullmann or Goldberg-type reactions, provide a valuable alternative, particularly with the use of aryliodonium ylides in aqueous media, promoting green chemistry principles. beilstein-journals.orgbeilstein-journals.org These reactions facilitate the formation of a C–N bond between the azetidine nitrogen and an aryl group. beilstein-journals.org

| Method | Catalyst/Reagents | Reaction Type | Key Outcome |

|---|---|---|---|

| Direct Alkylation of ABB | Cu(OTf)₂, Organometallic reagents nih.gov | Strain-Release Alkylation | Rapid synthesis of 3-substituted azetidines acs.orgorganic-chemistry.org |

| Radical Cascade Cyclization | Photo-induced Cu-catalysis, amines, alkynes the-innovation.orgnih.gov | [3+1] Annulation | Formation of substituted azetidine rings nih.gov |

| N-Arylation | CuSO₄, Aryliodonium ylides beilstein-journals.orgbeilstein-journals.org | Ullmann/Goldberg-type Coupling | Synthesis of N-aryl azetidines beilstein-journals.org |

Tantalum-Catalyzed Hydroaminoalkylation

Tantalum-catalyzed hydroaminoalkylation has been developed as an atom-economic method for the synthesis of α- and β-substituted N-heterocycles. acs.orgnih.gov This methodology allows for the direct alkylation of unprotected secondary amines via C–H functionalization adjacent to the nitrogen atom. acs.orgnih.gov A significant application of this reaction is a scalable, one-pot alkylation/cyclization procedure that generates 3-methylated azetidines, among other N-heterocycles like pyrrolidines and piperidines. acs.orgnih.govubc.cafigshare.com This process represents a rare example of an intermolecular addition of an amine to an alkene that does not necessitate activating substituents on either of the reacting partners. nih.gov

Metal-Catalyzed Asymmetric Reduction for Enantioselective Synthesis

The enantioselective synthesis of azetidines is of paramount importance for their application in pharmaceuticals and as chiral ligands in asymmetric catalysis. Metal-catalyzed asymmetric reduction represents a key strategy for achieving high enantiopurity in azetidine derivatives. For instance, optically active 3-hydroxy-β-lactams (azetidin-2-ones) can be synthesized through the enantioselective reduction of the corresponding azetidine-2,3-diones. mdpi.com This transformation can be achieved via dynamic kinetic resolution using nickel-catalyzed asymmetric hydrogenation, affording the desired products with high enantiomeric excess. mdpi.com These chiral azetidinones can then serve as versatile precursors for the synthesis of other enantiopure azetidine derivatives.

Strain-Release Strategies for Azetidine Functionalization

The high ring strain of bicyclic systems like 1-azabicyclo[1.1.0]butane (ABB) is a powerful thermodynamic driving force for the synthesis and functionalization of azetidines. arkat-usa.orgbris.ac.uk These strain-release strategies typically involve the cleavage of the weak central C–N bond, leading to the formation of a functionalized four-membered ring. arkat-usa.org

Nucleophilic Organometallic Additions to 1-Azabicyclo[1.1.0]butane (ABB)

A prominent strain-release strategy involves the nucleophilic addition of organometallic reagents to the ABB scaffold. This approach allows for the introduction of a wide variety of substituents at the 3-position of the azetidine ring. The reaction is often facilitated by a copper catalyst, as discussed in section 2.1.3.2, which mediates the coupling of ABB with organometallic reagents like Grignard reagents to produce bis-functionalized azetidines. nih.govorganic-chemistry.org The versatility of this method is demonstrated by its tolerance for a range of nucleophiles, including primary, secondary, and tertiary alkyl groups, as well as vinyl, allyl, and benzylic Grignard reagents. organic-chemistry.org The N-azetidinylmagnesium intermediates generated from the addition of aryl Grignard reagents can be further functionalized in a one-pot procedure, for example, through a subsequent palladium-catalyzed C-N coupling reaction. arkat-usa.org

Syntheses via Transformations of Azetidinones

Azetidinones, also known as β-lactams, are valuable and readily accessible precursors for the synthesis of a variety of azetidine derivatives. magtech.com.cn Their transformations, including reduction and functionalization, provide reliable routes to the saturated azetidine core.

The reduction of the amide functionality in azetidin-2-ones is a direct and widely used method for the preparation of the corresponding azetidines. magtech.com.cn Various reducing agents can be employed for this transformation, with the choice of reagent depending on the other functional groups present in the molecule. This approach is a key step in many synthetic sequences leading to complex azetidine-containing molecules.

A more recent and innovative approach to azetidinones involves the oxidative amination of allenes for the synthesis of azetidin-3-ones. nih.govthieme-connect.comnih.govdntb.gov.ua This method proceeds through a sequential rhodium-catalyzed regioselective aziridination of the distal double bond of a silyl-substituted homoallenic sulfamate, followed by a rearrangement of the resulting bicyclic methyleneaziridine. thieme-connect.comnih.gov This rearrangement is initiated by reaction with an electrophilic oxygen source, leading to densely functionalized, fused azetidin-3-ones with excellent diastereoselectivity. nih.govnih.gov A key advantage of this methodology is the effective transfer of axial chirality from the allene precursor to central chirality in the azetidin-3-one product. nih.govnih.gov The resulting azetidin-3-ones are versatile intermediates that can be further elaborated into a diverse range of functionalized azetidines. thieme-connect.comnih.gov

| Azetidinone Type | Transformation | Key Features | Product |

|---|---|---|---|

| Azetidin-2-ones (β-lactams) | Reduction | Direct conversion of the amide to an amine. magtech.com.cn | Substituted Azetidines |

| Azetidin-3-ones | Synthesis via Oxidative Allene Amination | Rh-catalyzed aziridination followed by rearrangement; high diastereoselectivity and chirality transfer. nih.govthieme-connect.comnih.gov | Densely Functionalized Azetidin-3-ones |

Other Notable Synthetic Methods (e.g., Aza-Michael Addition)

The aza-Michael addition has emerged as a powerful and versatile strategy for the construction of carbon-nitrogen bonds, proving instrumental in the synthesis of various nitrogen-containing heterocycles, including azetidines. nih.govacs.org This method typically involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound.

A notable application of this reaction in azetidine synthesis involves the use of azetidin-3-ylidene derivatives as Michael acceptors. For instance, (N-Boc-azetidin-3-ylidene)acetate, which can be prepared from N-Boc-azetidin-3-one, serves as a key precursor. umt.eduuni-muenchen.deuni-muenchen.de The subsequent aza-Michael addition of various heterocyclic amines to this acceptor leads to the formation of functionalized 3-substituted azetidines. umt.eduuni-muenchen.deuni-muenchen.de This approach has been successfully employed to synthesize a range of azetidine derivatives bearing imidazole, benzimidazole, indole, pyrazole, and triazole moieties. nih.gov

The reaction conditions for these aza-Michael additions are often mild, typically utilizing a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent like acetonitrile. nih.gov The reaction times can vary depending on the nucleophilicity of the amine, with heterocyclic aliphatic amines often reacting faster than their aromatic counterparts. nih.gov The resulting 3-(heterocyclyl)azetidine adducts are obtained in moderate to good yields. nih.gov

This synthetic strategy offers a straightforward and efficient route to novel heterocyclic amino acid derivatives containing the azetidine scaffold. umt.eduuni-muenchen.deuni-muenchen.de The resulting products can be further diversified, for example, through Suzuki-Miyaura cross-coupling reactions on brominated heterocyclic substituents, highlighting the synthetic utility of the aza-Michael addition in generating complex azetidine-based molecules. uni-muenchen.deuni-muenchen.de

Stereoselective and Chiral Synthesis of this compound and Enantiopure Azetidines

The synthesis of enantiomerically pure azetidines is of paramount importance due to the often stereospecific nature of their biological activities. Significant efforts have been dedicated to the development of stereoselective and chiral synthetic routes to access these valuable building blocks.

Development of Enantioselective Protocols

The enantioselective synthesis of azetidines can be achieved through various strategies, including the use of chiral catalysts and chiral pool starting materials. While a direct enantioselective synthesis of this compound is not extensively detailed in the reviewed literature, several powerful enantioselective protocols for the synthesis of substituted azetidines have been developed.

One notable approach involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This method provides access to chiral azetidin-3-ones with high enantiomeric excess (typically >98% ee). nih.gov These chiral ketones serve as versatile intermediates that can be subsequently reduced to the corresponding chiral 3-hydroxyazetidines. The chirality is introduced through the use of chiral tert-butanesulfinamide chemistry to prepare the starting N-propargylsulfonamides. nih.gov

Another strategy is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. uni-muenchen.de This reaction allows for the construction of the azetidine ring and can be envisioned to produce chiral 3-hydroxyazetidines if enantiomerically pure epoxy amines are used as starting materials.

Furthermore, enantioselective difunctionalization of azetines has been achieved using copper-catalyzed boryl allylation, affording chiral 2,3-disubstituted azetidines with high enantioselectivity. uni-muenchen.de Although this method does not directly yield a 3-hydroxyazetidine, the introduction of a boryl group offers a handle for subsequent functionalization to introduce the desired hydroxyl group.

Diastereoselective Functionalization and Control of Stereochemistry

The control of diastereoselectivity is crucial when introducing new stereocenters into an existing chiral molecule or when constructing multiple stereocenters in a single reaction. In the context of azetidine synthesis, several methods have been developed to achieve high levels of diastereocontrol.

A prominent strategy involves the diastereospecific synthesis of polysubstituted azetidines from acyclic precursors with pre-existing stereocenters. For example, enantiomerically pure polysubstituted azetidines can be synthesized from 1,3-amino alcohols that already contain three chiral centers. acs.org This approach relies on the transfer of chirality from the starting material to the final azetidine product.

Diastereoselective control can also be exerted during the formation of the azetidine ring. The iodine-mediated cyclization of homoallyl amines, for instance, proceeds via a 4-exo trig cyclization to deliver cis-2,4-disubstituted iodo-azetidines with high diastereoselectivity. nih.gov The relative stereochemistry of the substituents is controlled during the cyclization event.

Furthermore, the functionalization of a pre-formed azetidine ring can be performed diastereoselectively. The α-lithiation of 3-arylated N-protected azetidines, followed by trapping with an electrophile, offers a route to diastereomerically enriched 2,3-disubstituted azetidines. uni-muenchen.deuni-muenchen.de The stereochemical outcome of this functionalization is influenced by the existing substituent at the 3-position and the nature of the N-protecting group.

A highly effective method for the diastereoselective synthesis of 2,3-disubstituted azetidines is the copper-catalyzed boryl allylation of azetines. This reaction proceeds via a syn-addition mechanism, leading to complete diastereoselectivity in the formation of the two new stereogenic centers at the C2 and C3 positions. acs.org

These examples highlight the diverse strategies available for controlling the relative stereochemistry of substituents on the azetidine ring, either by using chiral precursors or by directing the stereochemical outcome of ring-forming or functionalization reactions.

| Method | Key Feature | Stereochemical Control |

| Synthesis from 1,3-Amino Alcohols | Utilizes chiral precursors | Diastereospecific |

| Iodine-Mediated Cyclization | 4-exo trig cyclization of homoallyl amines | High diastereoselectivity for cis-2,4-disubstitution |

| α-Lithiation of 3-Arylated Azetidines | Functionalization of a pre-formed ring | Diastereoselective |

| Copper-Catalyzed Boryl Allylation | syn-addition to azetines | Complete diastereoselectivity |

Asymmetric Induction in Azetidine Ring Formation

Asymmetric induction, where a chiral auxiliary or catalyst directs the stereochemical outcome of a reaction, is a cornerstone of modern asymmetric synthesis. Several methodologies have been developed that leverage asymmetric induction to construct enantiomerically enriched azetidine rings.

One powerful approach is the stereocontrolled synthesis of azetidine-2,3-dicarboxylic acids, where distinct strategies are employed to access either the cis or trans diastereomers in enantiomerically pure form. nih.govumt.edu These syntheses rely on chiral starting materials or chiral reagents to induce asymmetry during the ring formation process.

Another innovative method is the [3+1] ring expansion of strained bicyclic methylene aziridines with rhodium-bound carbenes. This reaction proceeds with excellent regio- and stereoselectivity, efficiently transferring chirality from the aziridine (B145994) substrate to the resulting methylene azetidine product. nih.gov The unique strain and structure of the starting material promote a ring-opening/ring-closing cascade that is highly stereospecific.

Furthermore, the enantioselective difunctionalization of azetines via copper-catalyzed boryl allylation demonstrates excellent asymmetric induction. acs.org The use of a chiral bisphosphine ligand in the copper catalyst provides effective facial discrimination of the azetine double bond, leading to the formation of chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org This method is notable for its ability to create two new stereogenic centers with high levels of both enantio- and diastereocontrol.

These examples underscore the power of asymmetric induction in constructing chiral azetidine scaffolds. By employing chiral auxiliaries, substrates, or catalysts, it is possible to achieve high levels of stereocontrol during the critical ring-forming step.

Derivatization and Further Functionalization of Azetidine Scaffolds, including this compound

The functionalization of the azetidine scaffold is crucial for exploring the chemical space around this important heterocyclic core and for the development of new therapeutic agents and molecular probes.

Direct C(sp³)–H Functionalization Strategies

Direct C(sp³)–H functionalization is a highly attractive and atom-economical strategy for the derivatization of organic molecules, as it avoids the need for pre-functionalized starting materials. In the context of azetidines, this approach offers a powerful tool for late-stage modification.

A notable example of direct C(sp³)–H functionalization in azetidine synthesis is a photo-induced copper-catalyzed [3+1] radical cascade cyclization. This method involves the reaction of tertiary alkylamines with alkynes, where two α-amino C(sp³)–H bonds of the amine are functionalized to construct the azetidine ring. nih.gov This process allows for the formation of highly functionalized azetidines from simple starting materials.

While the direct C(sp³)–H functionalization of a pre-formed this compound is not explicitly detailed in the provided search results, the development of such methods for other saturated N-heterocycles suggests the potential for future applications in this area. The ability to selectively activate and functionalize the C-H bonds of the azetidine ring or the cyclohexyl substituent would open up new avenues for creating novel derivatives of this compound.

Alpha-Lithiation and Subsequent Electrophile Trapping

The functionalization of the azetidine ring at the α-position to the nitrogen atom can be effectively achieved through deprotonation to form an α-lithio species, followed by trapping with a suitable electrophile. This methodology provides a powerful tool for the introduction of a wide range of substituents at the C2 position of the azetidine core. The success of this strategy often relies on the use of a directing group on the nitrogen atom, which facilitates the deprotonation and stabilizes the resulting organolithium intermediate.

Research has demonstrated the viability of this approach using an N-thiopivaloyl group on an azetidin-3-ol (B1332694) derivative. The α-lithiation of N-thiopivaloylazetidin-3-ol, followed by electrophile trapping, allows for the synthesis of various 2-substituted 3-hydroxyazetidines. The reaction generally proceeds with good trans-diastereoselectivity for most electrophiles. However, an interesting exception is observed with deuteration, which results in the formation of the cis-diastereoisomer.

Further mechanistic studies involving deuterium labeling have indicated that the initial deprotonation at the α-position occurs with a preference for the proton that is trans to the hydroxyl group, although this selectivity is not absolute. These studies also suggest that the stereochemical outcome of the subsequent electrophile trapping step is dependent on the nature of the electrophile itself, rather than on which of the α-protons (either cis or trans to the hydroxyl group) is initially abstracted.

Table 1: Diastereoselectivity in the Electrophile Trapping of α-Lithio-N-thiopivaloylazetidin-3-ol

| Electrophile | Product | Diastereomeric Ratio (trans:cis) |

| D₂O | 2-Deuterio-azetidin-3-ol | Predominantly cis |

| CH₃I | 2-Methyl-azetidin-3-ol | Good trans-selectivity |

| (CH₃)₃SiCl | 2-Trimethylsilyl-azetidin-3-ol | Good trans-selectivity |

| PhCHO | 2-(Hydroxy(phenyl)methyl)-azetidin-3-ol | Good trans-selectivity |

Nucleophilic Ring Opening Reactions as a Functionalization Tool

The inherent ring strain of the azetidine core makes it susceptible to nucleophilic ring-opening reactions, providing a versatile strategy for the synthesis of a diverse array of functionalized acyclic amines. nih.gov This reactivity can be enhanced by activation of the azetidine nitrogen, for instance, through the formation of an azetidinium salt. nih.gov

Lewis Acid-Mediated and Quaternary Ammonium Salt-Mediated Ring Opening

The ring-opening of azetidines can be effectively promoted by the use of Lewis acids or by converting the azetidine into a quaternary ammonium salt. researchgate.net Lewis acids coordinate to the nitrogen atom, increasing the electrophilicity of the ring carbons and facilitating nucleophilic attack. Similarly, the formation of a quaternary ammonium salt places a positive charge on the nitrogen atom, which strongly activates the ring towards nucleophilic cleavage.

For instance, the ring-opening of N-activated azetidines can be catalyzed by Lewis acids such as lanthanum(III) triflate (La(OTf)₃) in the presence of nucleophiles. frontiersin.org This method has been shown to be effective for the synthesis of azetidines via intramolecular aminolysis of epoxy amines. frontiersin.org In other examples, enantiopure 2-aryl-N-tosylazetidines undergo regioselective ring-opening with alcohols in the presence of a Lewis acid, affording 1,3-amino ethers in excellent yields and with high enantiomeric excess. iitk.ac.in

Regioselectivity and Stereospecificity in Ring-Opening Reactions

The regioselectivity of nucleophilic ring-opening of unsymmetrically substituted azetidines is a critical aspect of their synthetic utility. The outcome of the reaction is influenced by a combination of steric and electronic factors related to the substituents on the azetidine ring, as well as the nature of the nucleophile. magtech.com.cn

For N-alkoxy carbonyl azetidiniums, the presence of an alkyl group at the C2 position generally directs the nucleophilic attack to the C4 position. Conversely, an electron-withdrawing group at C2 favors attack at this position. bohrium.com In the case of N,N-dialkyl azetidiniums lacking a substituent at C4, nucleophilic attack predominantly occurs at the C4 position. bohrium.com

These reactions often proceed with a high degree of stereospecificity. For example, the ring-opening of chiral 2-aryl-N-tosylazetidines with alcohols in the presence of a Lewis acid proceeds via an Sₙ2-type pathway, resulting in inversion of configuration at the stereocenter. iitk.ac.in

Table 2: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Ions

| Azetidinium Substituent Pattern | Nucleophile | Major Site of Attack |

| 2-Alkyl-N-alkoxycarbonyl | Various | C4 |

| 2-Electron-withdrawing-N-alkoxycarbonyl | Various | C2 |

| N,N-Dialkyl (unsubstituted at C4) | Various | C4 |

| Trisubstituted with C4-methyl group | Various | C2 researchgate.net |

Ring Opening with Diverse Nucleophiles (e.g., Alcohols, Carbon Nucleophiles, Sulfur and Oxygen Nucleophiles)

A wide variety of nucleophiles can be employed in the ring-opening of azetidines, leading to a broad spectrum of functionalized amine products.

Oxygen Nucleophiles: Alcohols and phenols are effective nucleophiles for the ring-opening of activated azetidines, yielding valuable β-amino ether compounds. iitk.ac.innih.gov The reaction of 2-aryl-substituted azetidines with phenols can be achieved using aryl borates under mild, neutral conditions. nih.gov

Carbon Nucleophiles: Organometallic reagents and other carbon-based nucleophiles can be used to form new carbon-carbon bonds through the ring-opening of azetidines.

Sulfur Nucleophiles: Thiols and other sulfur-containing nucleophiles readily open the azetidine ring to produce β-aminothioethers.

Nitrogen Nucleophiles: Azide and amines can also act as nucleophiles, leading to the formation of 1,3-diamines. researchgate.net

The gold-catalyzed reaction of 2-alkynylazetidines with alcohols provides an interesting example, leading to the formation of δ-amino-substituted α,β-unsaturated ketones through a nucleophilic attack of the alcohol followed by ring-opening. acs.org

Ring Expansion Reactions of Azetidines

The ring strain inherent in the azetidine ring can be harnessed to drive ring expansion reactions, providing access to larger, more complex heterocyclic systems. rsc.org These transformations often involve the formation of an ylide intermediate, which then undergoes a rearrangement to afford the ring-expanded product.

One common strategy involves the reaction of an azetidine with a diazo compound in the presence of a suitable catalyst, such as a copper complex. This leads to the formation of an azetidinium ylide, which can then rearrange to form a pyrrolidine. This one-carbon ring expansion has been demonstrated as a viable method for converting 4-membered rings into 5-membered rings. nih.gov

In another approach, 2,2-disubstituted azetidines have been shown to undergo a controlled expansion to 5,6-dihydro-4H-1,3-oxazines. researchgate.net This transformation highlights the utility of azetidines as precursors to six-membered heterocyclic systems.

Rearrangement Reactions (e.g., Aziridine to Azetidine Rearrangement, Stevens Rearrangement, Thermal Isomerization)

Rearrangement reactions provide another avenue for the strategic chemical transformation of azetidine and related ring systems.

Aziridine to Azetidine Rearrangement: The synthesis of azetidines can be achieved through the ring expansion of aziridines. For example, 2-bromomethyl-2-methylaziridines, generated in situ, can undergo a rearrangement to form 3-methoxy-3-methylazetidines upon treatment with sodium borohydride in methanol. acs.org This reaction is proposed to proceed through a bicyclic aziridinium ion intermediate, which is then opened by the methanol solvent. acs.org

Stevens Rearrangement: The researchgate.netnih.gov-Stevens rearrangement of aziridinium ylides has been developed as a highly enantioselective method for the one-carbon ring expansion of aziridines to azetidines. nih.govacs.org This biocatalytic approach utilizes engineered 'carbene transferase' enzymes to control the stereochemistry of the rearrangement. acs.orgthieme-connect.com Similarly, the Stevens rearrangement of azetidinium ylides can be employed for the synthesis of substituted pyrrolidines. researchgate.net

Thermal Isomerization: While less common for simple azetidines due to their relative stability, thermal isomerization can play a role in the chemistry of more complex or strained azetidine-containing systems. The specific conditions and outcomes of such reactions are highly dependent on the substitution pattern of the azetidine ring.

Synthesis and Properties of Polymeric Azetidine Derivatives (e.g., from 3-(1-cyclohexyl)azetidinyl methacrylate)

The synthesis of polymeric materials derived from azetidine-containing monomers represents a significant area of research, aiming to combine the unique properties of the azetidine ring with the processability and versatility of polymers. One such example is the polymerization of 3-(1-cyclohexyl)azetidinyl methacrylate (B99206) (CyAMA), which yields poly(3-(1-cyclohexyl)azetidinyl methacrylate) (poly(CyAMA)). This section details the synthetic methodology for this polymer and discusses its general properties based on available research.

The monomer, 3-(1-cyclohexyl)azetidinyl methacrylate (CyAMA), is synthesized through the reaction of the sodium salt of this compound with methacryloyl chloride. This monomer can then undergo polymerization to form its corresponding homopolymer, poly(CyAMA).

A common method for the polymerization of CyAMA is free radical polymerization. In a typical procedure, the polymerization is carried out in a 1,4-dioxane solution at a temperature of 60°C. A key component in this process is the initiator, 2,2′-azobisisobutyronitrile (AIBN), which thermally decomposes to generate the free radicals necessary to initiate the polymerization cascade. The monomer and the resulting polymer are typically characterized using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, as well as proton and carbon nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy to confirm their chemical structures.

Furthermore, kinetic studies of the polymerization can be conducted to understand the reaction mechanism in greater detail. For instance, the activation energy of the initiation step of the polymerization of CyAMA has been estimated from the initial rates of reaction. While detailed quantitative data on the molecular weight, polydispersity, and thermal properties of poly(CyAMA) are not extensively reported in the available literature, the synthesis of this polymer demonstrates the successful incorporation of the 1-cyclohexylazetidin-3-yl moiety into a methacrylate polymer backbone.

Below is a table summarizing the components and conditions for a typical synthesis of poly(3-(1-cyclohexyl)azetidinyl methacrylate).

| Component/Condition | Role/Value |

| Monomer | 3-(1-cyclohexyl)azetidinyl methacrylate (CyAMA) |

| Polymerization Method | Free Radical Polymerization |

| Initiator | 2,2′-Azobisisobutyronitrile (AIBN) |

| Solvent | 1,4-Dioxane |

| Temperature | 60 °C |

Mechanistic Investigations of Azetidine Reactivity

Reaction Mechanism Elucidation for Azetidine (B1206935) Synthesis (e.g., Photocycloadditions, Metal-Catalyzed Cyclizations)

The construction of the strained four-membered azetidine ring requires specific synthetic strategies that can overcome the energetic barrier to its formation. nih.gov Mechanistic studies have illuminated several key pathways, including photochemical and metal-catalyzed methods.

Photocycloadditions: Photochemical reactions provide an effective means to form the azetidine ring by utilizing light energy to access high-energy intermediates. nih.gov

Aza Paternò–Büchi Reaction: This [2+2] photocycloaddition between an imine and an alkene is a direct route to azetidines. rsc.orgnih.gov The mechanism typically involves the photoexcitation of an imine component to an excited singlet or triplet state. researchgate.net The triplet state reaction is often favored and proceeds in a stepwise manner through a 1,4-biradical intermediate. rsc.orgresearchgate.net This intermediate undergoes intersystem crossing before cyclizing to form the azetidine ring. rsc.org Visible light-mediated versions of this reaction, using photocatalysts like Iridium(III) complexes, can activate precursors through triplet energy transfer. rsc.org

Norrish-Yang Cyclization: A particularly relevant method for synthesizing 3-hydroxyazetidines, such as 1-cyclohexylazetidin-3-ol, is the intramolecular Norrish-Yang cyclization. nih.gov This reaction involves the irradiation of α-amino ketones. researchgate.net The mechanism proceeds via excitation of the ketone, followed by intramolecular hydrogen abstraction from the γ-position by the excited carbonyl group, leading to a 1,4-biradical intermediate that subsequently cyclizes to form the azetidinol. nih.gov Photochemical flow synthesis has been developed for this transformation, allowing for efficient and scalable production of 3-hydroxyazetidines. durham.ac.uk

Metal-Catalyzed Cyclizations: Transition metal catalysis offers powerful, non-photochemical alternatives for azetidine synthesis. These methods often rely on the formation of carbon-nitrogen bonds through intramolecular processes.

Palladium-Catalyzed C-H Amination: A notable development is the Pd(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org The proposed mechanism involves the reductive elimination at an alkyl–Pd(IV) intermediate, which is promoted by an oxidant. This key step generates the azetidine ring through the formation of a C-N bond. rsc.org

Copper-Catalyzed Radical Cascade Cyclization: An intermolecular [3+1] radical cascade cyclization has been developed using visible-light-induced copper catalysis. nih.gov This method involves the functionalization of two α-amino C(sp³)-H bonds. The mechanism is thought to involve the generation of an α-aminoalkyl radical, which adds to an alkyne to form a vinyl radical. This intermediate then undergoes a series of steps, including hydrogen atom transfer and intramolecular cyclization, to yield the final azetidine product. nih.gov

| Synthesis Method | Key Mechanistic Feature | Intermediate(s) | Compound Class Formed |

| Aza Paternò–Büchi | [2+2] Photocycloaddition | Excited Imine State, 1,4-Biradical | General Azetidines |

| Norrish-Yang | Intramolecular Photocyclization | Excited Ketone, 1,4-Biradical | 3-Hydroxyazetidines |

| Pd-Catalyzed Amination | Intramolecular γ-C(sp³)–H Amination | Alkyl–Pd(IV) Species | Functionalized Azetidines |

| Cu-Catalyzed Cyclization | [3+1] Radical Cascade | α-Aminoalkyl Radical, Vinyl Radical | Highly Functionalized Azetidines |

Mechanistic Studies of Ring-Opening Processes (e.g., Sₙ2 Pathways, Biradical Intermediates)

The significant ring strain of azetidines makes them susceptible to ring-opening reactions, a property that is exploited in synthetic chemistry. rsc.orgrsc.org The mechanism of these processes depends heavily on the reagents and conditions employed.

Sₙ2 Pathways: Lewis acid-mediated ring-opening of azetidines is a common and well-studied process. Mechanistic investigations support an Sₙ2 pathway for this transformation. iitk.ac.inorganic-chemistry.org The reaction is initiated by the coordination of the Lewis acid to the azetidine nitrogen atom. This coordination activates the ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. iitk.ac.inorganic-chemistry.org The subsequent nucleophilic attack proceeds in an Sₙ2 fashion, leading to the cleavage of a carbon-nitrogen bond and the formation of a γ-functionalized amine. Studies using chiral azetidines have shown that these reactions proceed with inversion of stereochemistry, providing strong evidence against a carbocationic Sₙ1-type mechanism and supporting the proposed Sₙ2 pathway. iitk.ac.inorganic-chemistry.org

Biradical Intermediates: While Sₙ2 pathways are common in polar, acid-mediated reactions, photochemical processes can involve different intermediates. In a "build and release" strategy, photochemically generated azetidinols can be designed to undergo subsequent ring-opening. nih.gov These strain-release functionalization steps can proceed through pathways involving biradical intermediates, similar to those involved in their photochemical formation. Thermal ring-opening of azetidines can also occur, driven by the release of ring strain, and may involve biradical species depending on the substitution pattern and conditions. bham.ac.uk

Influence of Ring Strain on Azetidine Reactivity and Reaction Pathways

The chemistry of azetidine is dominated by its considerable ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This value places azetidine's stability between the more strained aziridines (27.7 kcal/mol) and the much less strained pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain provides a unique combination of stability for handling and sufficient stored energy to drive unique chemical reactions. rsc.orgrsc.orgresearchwithrutgers.com

The influence of ring strain is twofold:

Thermodynamic Driving Force for Ring-Opening: The high strain energy provides a strong thermodynamic driving force for reactions that lead to ring cleavage. rsc.orgresearchwithrutgers.com This inherent reactivity allows azetidines to serve as precursors to γ-amino alcohols, diamines, and other 1,3-difunctionalized acyclic compounds through nucleophilic ring-opening reactions. iitk.ac.inorganic-chemistry.org

Kinetic Barrier to Formation: The formation of the four-membered ring is an energetically unfavorable process compared to the formation of five- or six-membered rings. nih.gov This is why direct intramolecular cyclizations to form azetidines often require specific strategies, such as photochemical activation or metal catalysis, to overcome the kinetic barrier. nih.govrsc.org

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | General Reactivity |

| Aziridine (B145994) | 3 | 27.7 | High |

| Azetidine | 4 | 25.4 | Moderate |

| Pyrrolidine (B122466) | 5 | 5.4 | Low |

Data sourced from references rsc.org.

Role of Conformational Dynamics in Governing Reactivity

The azetidine ring is not planar; it adopts a puckered conformation to relieve some torsional strain. The dynamics of this puckering and the conformational preferences of its substituents can significantly influence the molecule's reactivity. For this compound, the bulky N-cyclohexyl group and the C3-hydroxyl group play crucial roles in defining the ring's conformational landscape.

The nitrogen atom of the azetidine ring undergoes rapid inversion, and the ring itself undergoes a puckering motion. The presence of a large substituent on the nitrogen, such as a cyclohexyl group, will influence the equilibrium between different puckered conformations. The substituent will preferentially occupy a pseudo-equatorial position to minimize steric interactions. This, in turn, dictates the preferred orientation (pseudo-axial or pseudo-equatorial) of the 3-hydroxyl group.

These conformational dynamics govern reactivity in several ways:

Steric Accessibility: The preferred conformation can dictate the accessibility of the nitrogen lone pair or the carbon atoms of the ring to incoming reagents. For instance, in Lewis acid-catalyzed ring-opening, the coordination of the acid to the nitrogen may be influenced by the steric bulk of the N-cyclohexyl group's orientation.

While specific conformational studies on this compound are not widely reported, the principles of conformational analysis in substituted cyclobutanes and other azetidines suggest that these dynamic processes are critical in controlling its chemical behavior.

Applications in Medicinal Chemistry and Allied Biological Research for Azetidine Derivatives

Azetidines as Prominent Structural Motifs in Bioactive Compounds and Pharmaceutical Agents

The azetidine (B1206935) ring is a core component in a variety of pharmacologically active compounds, demonstrating its versatility as a scaffold in drug design. researchgate.netmedwinpublishers.com Its presence can significantly influence a molecule's biological activity and pharmacokinetic profile. researchgate.net Azetidine-containing compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, antiviral, and anti-inflammatory agents. researchgate.netresearchgate.net

Several approved drugs incorporate the azetidine structure, highlighting its importance in pharmaceutical development. For instance, azelnidipine is an antihypertensive drug, and cobimetinib is used as a kinase inhibitor in cancer therapy. rsc.org The inclusion of the azetidine ring in these molecules is a testament to its ability to confer desirable pharmacological properties. ambeed.com The rigid nature of the azetidine ring can help to lock a molecule into a specific conformation, which can be advantageous for binding to a biological target. rsc.org

The development of synthetic methods to create diverse and functionalized azetidines has further expanded their utility in medicinal chemistry. rsc.orgnih.gov This has allowed for the creation of libraries of azetidine-based compounds for high-throughput screening and the exploration of new therapeutic targets. nih.govlifechemicals.com

Table 1: Examples of Bioactive Compounds Containing an Azetidine Moiety

| Compound | Therapeutic Area | Role of Azetidine Moiety |

|---|---|---|

| Azelnidipine | Antihypertensive | Contributes to the molecule's conformation for binding to calcium channels. rsc.org |

| Cobimetinib | Anticancer | Serves as a key structural component for inhibiting mitogen-activated protein kinase. rsc.org |

| Delafloxacin | Antibacterial | Part of the fluoroquinolone structure, contributing to its antibacterial activity. researchgate.net |

Structure-Activity Relationship (SAR) Studies of Azetidine Analogues and Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical series. For azetidine derivatives, SAR studies have provided valuable insights into how modifications to the azetidine ring and its substituents affect biological activity. acs.org These studies guide the design of new analogues with improved potency, selectivity, and pharmacokinetic properties. acs.org

An extensive SAR study on a series of azetidine amides led to the discovery of potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. acs.org The study found that variations in the substituents on the azetidine ring and the amide functionality significantly impacted the inhibitory activity. acs.org For example, the presence of a carboxylic acid motif was found to be important for inhibiting STAT3 activity in cell-free assays, while esterification of this group improved cellular potency, likely by enhancing cell permeability. acs.org

In another study, SAR on azetidine-containing dipeptides as inhibitors of human cytomegalovirus (HCMV) revealed that specific substitutions were essential for antiviral activity. nih.gov A benzyloxycarbonyl group at the N-terminus, an aliphatic side-chain at the C-terminus, and an unsubstituted or aliphatic-substituted C-carboxamide were all identified as critical for anti-HCMV activity. nih.gov The conformational constraint imposed by the azetidine ring was also suggested to be important for the activity of these molecules. nih.gov

Table 2: Structure-Activity Relationship of Azetidine Analogues as STAT3 Inhibitors

| Compound Modification | In Vitro Potency (EMSA IC50) | Cellular Activity | Key Finding |

|---|---|---|---|

| Carboxylic Acid Analogues | High | Low | The acid motif is important for direct STAT3 inhibition. acs.org |

| Methyl Ester Analogues | Lower than acids | Improved | Esterification likely improves cellular uptake, acting as a prodrug. acs.org |

Investigation of Pharmacological Tools and Biomolecular Targets of Azetidine Derivatives

Azetidine derivatives have been investigated for their interaction with a wide array of biomolecular targets, including enzymes and receptors. medwinpublishers.comacs.orgnih.gov This has led to their development as pharmacological tools to probe biological pathways and as potential therapeutic agents. lifechemicals.comacs.org

Azetidine-containing compounds have been identified as inhibitors of various enzymes. lifechemicals.com The mechanism of inhibition can vary, with compounds acting as competitive, noncompetitive, or uncompetitive inhibitors. youtube.com For example, some azetidine-based molecules have been designed as inhibitors of N-ribosyl hydrolases and phosphorylases. lifechemicals.com

In the context of cancer therapy, azetidine amides have been developed as inhibitors of STAT3. acs.org These compounds disrupt the DNA-binding activity of STAT3, which is crucial for its function as a transcription factor. acs.org Isothermal titration calorimetry (ITC) studies have confirmed the direct and high-affinity binding of these azetidine inhibitors to the STAT3 protein. acs.org

Azetidine derivatives have been synthesized and evaluated for their activity at various G-protein coupled receptors (GPCRs) and ion channels. researchgate.netnih.gov For instance, a series of 4-azetidinyl-1-aryl-cyclohexanes were discovered as antagonists of the C-C chemokine receptor type 2 (CCR2), a target for inflammatory diseases. nih.gov SAR studies led to the identification of a lead compound with high binding affinity and potent functional antagonism. nih.gov

In another example, a class of azetidines was developed as potent antagonists for the free fatty acid receptor 2 (FFA2), which is involved in inflammatory responses. researchgate.net Optimization of initial hits resulted in compounds with nanomolar potency and excellent pharmacokinetic profiles. researchgate.net The most advanced compound from this series, GLPG0974, was the first FFA2 antagonist to enter clinical trials. researchgate.net

Stereocontrolled synthesis of azetidine-2,3-dicarboxylic acids has allowed for the investigation of their interaction with NMDA receptors. nih.gov These studies revealed that the stereochemistry of the azetidine ring is critical for receptor affinity and agonist potency, with different stereoisomers showing varying levels of activity at different NMDA receptor subtypes. nih.gov

The azetidine scaffold has been incorporated into molecules designed to modulate the central nervous system (CNS). nih.govnih.gov Azetidine derivatives have been evaluated as GABA uptake inhibitors, representing conformationally constrained analogues of GABA or beta-alanine. nih.gov Studies have shown that both N-unsubstituted and N-alkylated derivatives exhibit affinity for the GAT-1 and GAT-3 transporters, with some compounds showing high potency. nih.govdrugbank.com

Novel azetidine derivatives based on a 3-aryl-3-oxypropylamine scaffold have been explored as triple reuptake inhibitors (TRIs), targeting the transporters for serotonin, norepinephrine, and dopamine. nih.gov Furthermore, tricyclic derivatives of azetidine have been synthesized and screened for potential antidepressant activity, with some compounds showing CNS stimulant properties. nih.gov

The azetidine ring is a key feature of β-lactam antibiotics, such as penicillins and cephalosporins, which inhibit bacterial cell wall synthesis. lifechemicals.comnih.gov Beyond the β-lactams, other azetidine derivatives have also shown promising antimicrobial and antiviral activities. medwinpublishers.comnih.gov

A series of novel substituted phenyl azetidine-2-one sulphonyl derivatives were synthesized and screened for their in-vitro antibacterial and antifungal activity. nih.gov Several of these compounds showed antibacterial activity comparable or better than the standard drug ampicillin. nih.gov The antimicrobial study suggested that compounds with electron-withdrawing groups exhibited the highest activity. nih.gov

In the realm of antiviral research, azetidine-containing dipeptides have been identified as inhibitors of human cytomegalovirus (HCMV). nih.gov Additionally, a series of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were evaluated for their antiviral activity against a broad range of DNA and RNA viruses, with one derivative showing moderate inhibitory activity against human coronavirus (229E). nih.gov The structure-activity relationship in this series indicated that the stereochemistry of the azetidine ring and the nature of the substituents were crucial for antiviral activity. nih.gov

Antineoplastic Activity Mechanisms

Azetidine-containing compounds have shown promise as antineoplastic agents through various mechanisms of action. One of the most notable is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key signaling molecule implicated in cancer cell proliferation, survival, and metastasis. nih.govnih.gov

A novel class of (R)-azetidine-2-carboxamide analogues has been developed as potent and selective STAT3 inhibitors. nih.gov These compounds have demonstrated sub-micromolar inhibitory potencies against STAT3 DNA-binding activity. acs.org The mechanism of action for some of these azetidine-based inhibitors involves irreversible covalent binding to cysteine residues within the STAT3 DNA-binding domain, specifically Cys426 and Cys468. researchgate.netescholarship.org This covalent modification effectively blocks the transcriptional activity of STAT3, leading to the downregulation of its target genes involved in tumorigenesis.

For instance, certain azetidine-based compounds have shown potent inhibition of STAT3 activity with IC50 values in the sub-micromolar range, while exhibiting significantly less activity against other STAT family members like STAT1 and STAT5, highlighting their selectivity. acs.orgescholarship.org This selective inhibition of STAT3 signaling has been shown to induce cell death and inhibit the growth of human breast tumor cells in vivo. nih.gov The structural rigidity of the azetidine ring is crucial for orienting the pharmacophoric elements for optimal interaction with the STAT3 protein. The 1-cyclohexylazetidin-3-ol scaffold, with its N-cycloalkyl and 3-hydroxy substitutions, presents a unique framework that could be explored for the development of novel STAT3 inhibitors.

| Compound | STAT3 EMSA IC50 (µM) | STAT1 EMSA IC50 (µM) | STAT5 EMSA IC50 (µM) |

|---|---|---|---|

| 5a | 0.55 | >18 | >18 |

| 5o | 0.38 | >18 | >18 |

| 8i | 0.34 | >18 | >18 |

| H172 (9f) | 0.38-0.98 | >15.8 | >15.8 |

| H182 | 0.38-0.98 | >15.8 | >15.8 |

Glycosidase Inhibition by Azetidine Iminosugars

Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. Polyhydroxylated azetidines, also known as azetidine iminosugars, represent a class of four-membered ring iminosugars with potential therapeutic applications, particularly as antidiabetic agents. nih.govbohrium.com

The synthesis of novel azetidine iminosugars derived from D-glucose has been reported, and their glycosidase inhibitory activities have been evaluated. nih.govrsc.org These compounds have shown selective inhibition of certain glycosidases. For example, some azetidine iminosugars were found to be competitive inhibitors of amyloglucosidase, with some derivatives showing greater potency than the clinically used drug Miglitol. rsc.orgresearchgate.net The inhibitory activity of these molecules is attributed to their ability to mimic the transition state of the glycosidase-catalyzed reaction, thereby blocking the active site of the enzyme.

The stereochemistry of the hydroxyl groups on the azetidine ring is crucial for determining the inhibitory potency and selectivity against different glycosidases. Molecular docking studies have further substantiated these findings by illustrating the binding modes of these azetidine iminosugars within the active site of the target enzymes. rsc.org The this compound structure, containing a hydroxyl group at the C3 position, could serve as a basic scaffold for the design of novel glycosidase inhibitors, where further functionalization with additional hydroxyl groups could enhance their inhibitory activity.

| Compound | Target Enzyme | Inhibition Type | Relative Potency |

|---|---|---|---|

| Azetidine Iminosugar 2d | Amyloglucosidase | Competitive | More active than Miglitol and DNJ |

| Polyhydroxylated Azetidine 2 | Amyloglucosidase | Not specified | More potent than Miglitol |

| L-xylo-iminosugar azetidine | α-glucosidases (non-mammalian) | Not specified | Significant and specific inhibition |

| L-arabino-iminosugar azetidine | α-glucosidases (non-mammalian) | Not specified | Significant and specific inhibition |

Integration of Azetidines in Peptidomimetics and as Non-Natural Amino Acid Scaffolds

The incorporation of conformationally constrained amino acid mimics into peptides is a widely used strategy to enhance their metabolic stability, receptor affinity, and selectivity. Azetidine-based amino acids are valuable building blocks in the design of peptidomimetics. nih.gov The rigid four-membered ring of azetidine imposes specific conformational constraints on the peptide backbone, which can help to stabilize desired secondary structures such as β-turns and γ-turns.

The 3-aminoazetidine (3-AAz) subunit has been introduced as a novel turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides. nih.gov The inclusion of this azetidine moiety has been shown to significantly improve the efficiency of macrocyclization reactions. nih.gov Furthermore, peptides containing the 3-AAz unit exhibit enhanced stability towards proteolytic degradation compared to their all-peptide counterparts.